1-(L-Prolyl)-3-(ethoxymethyl)piperidine
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Overview
Description
1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a compound that combines the structural features of L-proline and piperidine. L-proline is an amino acid that plays a crucial role in protein synthesis, while piperidine is a six-membered heterocyclic amine. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine typically involves the protection of the amino group of L-proline, followed by the formation of the piperidine ring. One common method is the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by cyclization to form the piperidine ring. The ethoxymethyl group can be introduced through alkylation reactions using appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-(L-Prolyl)-3-(ethoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated or functionalized derivatives.
Scientific Research Applications
1-(L-Prolyl)-3-(ethoxymethyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and the L-proline moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
L-Prolyl dipeptides: Compounds that contain L-proline and another amino acid.
N-(Benzyloxycarbonyl)-L-proline: A derivative of L-proline with a benzyloxycarbonyl protecting group.
Prolylproline: A dipeptide consisting of two proline residues .
Uniqueness
1-(L-Prolyl)-3-(ethoxymethyl)piperidine is unique due to the presence of the ethoxymethyl group and the piperidine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
[3-(ethoxymethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-5-4-8-15(9-11)13(16)12-6-3-7-14-12/h11-12,14H,2-10H2,1H3/t11?,12-/m0/s1 |
InChI Key |
OEVHEBVBAPARAM-KIYNQFGBSA-N |
Isomeric SMILES |
CCOCC1CCCN(C1)C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)C2CCCN2 |
Origin of Product |
United States |
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